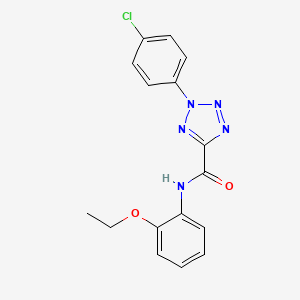
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of (4-chlorophenyl)(2-ethoxyphenyl)methanamine . This compound has a molecular weight of 261.75 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of the related compound (4-chlorophenyl)(2-ethoxyphenyl)methanamine is provided in the ChemSpider database . It has a molecular formula of C15H16ClNO and a monoisotopic mass of 564.202698 Da .
Physical And Chemical Properties Analysis
The related compound (4-chlorophenyl)(2-ethoxyphenyl)methanamine has a density of 1.3±0.1 g/cm³, a boiling point of 775.0±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . It also has a molar refractivity of 153.5±0.3 cm³ .
Aplicaciones Científicas De Investigación
Structural Analysis and Docking Studies
The structural integrity and potential interactions of tetrazole derivatives, including compounds structurally similar to 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2H-tetrazole-5-carboxamide, have been explored through X-ray crystallography and molecular docking studies. These analyses aim to understand the orientation and interaction of such molecules within the active sites of specific enzymes, such as cyclooxygenase-2 (COX-2), potentially indicating their use as COX-2 inhibitors (Al-Hourani et al., 2015).
Antimicrobial Evaluation
Synthesis and evaluation of related tetrazole derivatives have demonstrated their potential antimicrobial properties. Through a series of synthetic steps, compounds incorporating the tetrazole moiety have been assessed for their biological activity, revealing promising antimicrobial effects that underscore their potential in developing new antimicrobial agents (Talupur et al., 2021).
Anti-inflammatory and Analgesic Properties
Novel compounds derived from structural manipulation of tetrazole and related scaffolds have shown significant anti-inflammatory and analgesic activities. These activities are attributed to the compounds' ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), highlighting their therapeutic potential in managing pain and inflammation (Abu‐Hashem et al., 2020).
Anticancer Activity
The exploration of tetrazole derivatives in cancer research has led to the synthesis of compounds exhibiting notable anticancer activities. These compounds have been evaluated against various cancer cell lines, where certain derivatives have displayed high levels of inhibitory activity, suggesting their potential as anticancer agents (Atta et al., 2021).
Coordination Polymers and Material Science
Tetrazole derivatives have been utilized in the synthesis of metal–organic coordination polymers. These polymers exhibit diverse structures and properties, including luminescence and magnetic behaviors, due to the varied effects of metal centers and substituent groups. Such coordination polymers have applications in material science, potentially leading to novel materials with specific optical or magnetic properties (Sun et al., 2013).
Safety and Hazards
The safety information for (4-chlorophenyl)(2-ethoxyphenyl)methanamine includes hazard statements such as H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-2-24-14-6-4-3-5-13(14)18-16(23)15-19-21-22(20-15)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZOQGONQYGOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

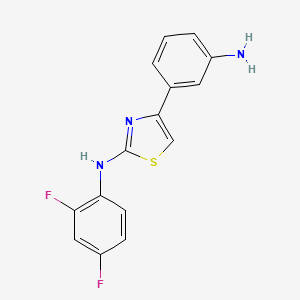
![2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2715476.png)
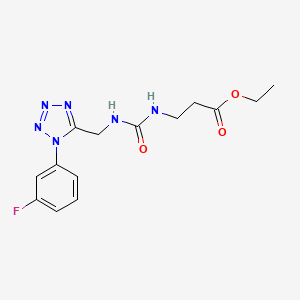
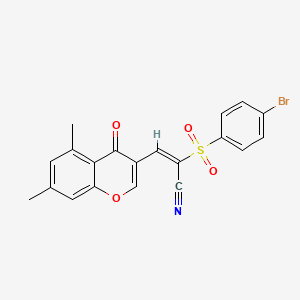

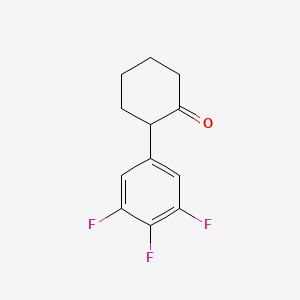
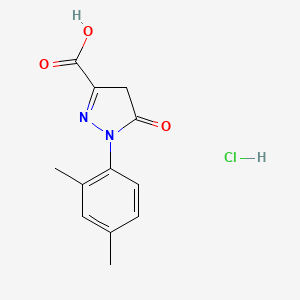

![N-phenethyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2715488.png)
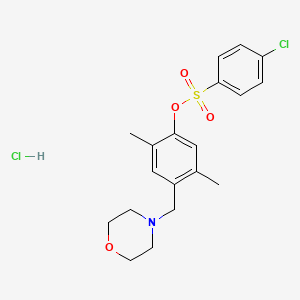


![1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2715494.png)
